3-(1-Naphthoyl)indole
Overview
Description
3-(1-Naphthoyl)indole is a synthetic cannabinoid that is structurally similar to THC . It has been detected in human urine, plasma, and autopsy samples by high-resolution mass spectrometry . It has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole, which may account for some of the psychoactive effects .
Synthesis Analysis
The synthesis of 3-(1-Naphthoyl)indole involves the reaction of Indole and 1-Naphthoyl chloride . More detailed information about the synthesis process can be found in the paper titled "Synthesis and pharmacology of 1-alkyl-3-(1-naphthoyl)indoles: steric and electronic effects of 4- and 8-halogenated naphthoyl substituents" .Molecular Structure Analysis
The molecular formula of 3-(1-Naphthoyl)indole is C19H13NO . The structure of 3-(1-Naphthoyl)indole consists of a naphthoyl group attached to an indole ring .Chemical Reactions Analysis
3-(1-Naphthoyl)indole has been found to be hydroxylated into a number of metabolites including carboxy-3-(1-naphthoyl)indole . More detailed information about the chemical reactions can be found in the paper titled "GC–MS and GC–IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids" .Physical And Chemical Properties Analysis
3-(1-Naphthoyl)indole has a melting point of 236℃ and a predicted boiling point of 512.2±23.0 °C . It has a density of 1.267 and is slightly soluble in DMSO and Methanol . It is a solid in form and its color ranges from Pale Orange to Light Pink .Scientific Research Applications
Monoclonal Antibodies Development
3-(1-Naphthoyl)indole, a raw material for synthetic cannabinoids such as JWH-018 and JWH-073, has been utilized in the development of monoclonal antibodies (MAbs) for detecting its derivatives. Two MAbs, named NT1 and NT2, demonstrated effective recognition of 3-(1-Naphthoyl)indole and its derivatives without reacting with naphtoic acid, 4-methyl-naphtoic acid, and indole. These MAbs could detect 60 to 100 nanomole per liter of various 3-(1-Naphthoyl)indole derivatives, making them useful tools for detection purposes (Nakayama, Kenjyou, & Ito, 2016).
Analytical Studies
Several studies have focused on analyzing the purity and properties of 3-(1-Naphthoyl)indole derivatives. These studies employed techniques like high-performance liquid chromatography, gas chromatography-mass spectrometry (GC-MS), and gas chromatography-infrared (GC-IR) analysis to evaluate the purity, composition, and structural properties of these compounds. These analytical studies are crucial in understanding the physical and chemical characteristics of 3-(1-Naphthoyl)indole derivatives (Ginsburg et al., 2012); (Deruiter et al., 2018); (Thaxton et al., 2015).
Pharmacological Characterization
Research has also been conducted on the pharmacological effects of 3-(1-Naphthoyl)indole derivatives, particularly focusing on their cannabinoid receptor agonist properties. Studies have examined how these compounds interact with cannabinoid receptors and their potential as therapeutic agents. This research is integral in understanding the biological and pharmacological implications of these compounds (Pertwee et al., 1995).
Synthetic and Medicinal Chemistry
3-(1-Naphthoyl)indole has been utilized in synthetic chemistry to create a variety of novel compounds. These developments include the synthesis of cannabimimetic indoles, pyrroles, and indenes, which have been employed in medicinal chemistry research to explore new therapeutic potentials. This research highlights the versatility of 3-(1-Naphthoyl)indole in synthetic chemistry and its applications in developing new pharmacological agents (Huffman, 1999).
Safety And Hazards
The safety data sheet for 3-(1-Naphthoyl)indole advises avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
1H-indol-3-yl(naphthalen-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXQGVQLBPQVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438655 | |
Record name | 3-(1-Naphthoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Naphthoyl)indole | |
CAS RN |
109555-87-5 | |
Record name | 3-Naphthoylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109555875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Naphthoyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30438655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NAPHTHOYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CC3I2OAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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